molecular formula C16H13ClN2O3 B4925862 (4Z)-1-(3-chloro-4-methylphenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione

(4Z)-1-(3-chloro-4-methylphenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione

Cat. No.: B4925862
M. Wt: 316.74 g/mol
InChI Key: BXUBDHGZWHUYOW-JYRVWZFOSA-N
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Description

(4Z)-1-(3-chloro-4-methylphenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione is a synthetic organic compound characterized by its unique structure, which includes a pyrazolidine-3,5-dione core substituted with a 3-chloro-4-methylphenyl group and a 5-methylfuran-2-ylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(3-chloro-4-methylphenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione typically involves the following steps:

    Formation of the pyrazolidine-3,5-dione core: This can be achieved through the reaction of hydrazine with a suitable diketone under acidic or basic conditions.

    Substitution with the 3-chloro-4-methylphenyl group:

    Introduction of the 5-methylfuran-2-ylmethylidene moiety: This is typically done through a condensation reaction with 5-methylfuran-2-carbaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(3-chloro-4-methylphenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4Z)-1-(3-chloro-4-methylphenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (4Z)-1-(3-chloro-4-methylphenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Inhibition of enzyme activity: Binding to the active site of enzymes and preventing substrate access.

    Receptor modulation: Acting as an agonist or antagonist at specific receptor sites, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-1-(3-chloro-4-methylphenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione: shares structural similarities with other pyrazolidine-3,5-dione derivatives, such as:

Uniqueness

  • The presence of both the 3-chloro-4-methylphenyl group and the 5-methylfuran-2-ylmethylidene moiety in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

(4Z)-1-(3-chloro-4-methylphenyl)-4-[(5-methylfuran-2-yl)methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c1-9-3-5-11(7-14(9)17)19-16(21)13(15(20)18-19)8-12-6-4-10(2)22-12/h3-8H,1-2H3,(H,18,20)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUBDHGZWHUYOW-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C)C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C)/C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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